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molecular formula C3H8OS B1232248 Dimethylsulfoxonium methylide CAS No. 5367-24-8

Dimethylsulfoxonium methylide

Cat. No. B1232248
M. Wt: 92.16 g/mol
InChI Key: DKWOHBPRFZIUQL-UHFFFAOYSA-N
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Patent
US08354443B2

Procedure details

A solution of dimethylsulfoxoniummethylide was prepared as under argon from a 60% NaH mineral oil dispersion (88 mg, 2.2 mmol), trimethylsulfoxoniumiodide (484 mg, 2.2 mmol), and DMSO (10 mL). After 20 min, a solution of (Z)-3-(4-chloro-benzylidene)-1,3-dihydro-indol-2-one (510 mg, 2 mmol) in THF (5 mL) was added dropwise over 20 min. After stirring for 1 hour at room temperature and another 1 hour at 50° C., the solution was poured into ice-cold water (20 mL) and extracted with ether (3×20 mL). The combined ethereal extracts were washed with brine, dried and evaporated to an oil, which was purified by flash column chromatography (gradient elution, 15-25% ethyl acetate in petroleum ether to give the title compound as white solid (333 mg, 62%). LC/MS m/e calcd. for C16H12ClNO 269, observed (M+H)+:270.5. 1H NMR (400 MHz, DMSO-d6) δppm 1.95 (dd, J=8.97, 4.67 Hz, 1 H) 2.21 (dd, J=7.83, 4.80 Hz, 1 H) 3.04 (t, J=8.46 Hz, 1 H) 6.08 (d, J=7.58 Hz, 1 H) 6.59-6.71 (m, 1 H) 6.87 (d, J=7.58 Hz, 1 H) 7.01-7.10 (m, 1 H) 7.27-7.33 (m, 2 H) 7.33-7.40 (m, 2 H) 10.59 (s, 1 H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
484 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
510 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[I-].[CH3:4][S+:5]([CH3:8])([CH3:7])=[O:6].[CH3:9]S(C)=O.[Cl:13][C:14]1[CH:30]=[CH:29][C:17](/[CH:18]=[C:19]2\[C:20](=[O:28])[NH:21][C:22]3[C:27]\2=[CH:26][CH:25]=[CH:24][CH:23]=3)=[CH:16][CH:15]=1>C1COCC1>[CH3:7][S:5]([CH3:8])(=[O:6])=[CH2:4].[Cl:13][C:14]1[CH:15]=[CH:16][C:17]([C@@H:18]2[C@:19]3([C:27]4[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=4)[NH:21][C:20]3=[O:28])[CH2:9]2)=[CH:29][CH:30]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
484 mg
Type
reactant
Smiles
[I-].C[S+](=O)(C)C
Name
Quantity
10 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
510 mg
Type
reactant
Smiles
ClC1=CC=C(\C=C\2/C(NC3=CC=CC=C23)=O)C=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
ice
Quantity
20 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 hour at room temperature and another 1 hour at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×20 mL)
WASH
Type
WASH
Details
The combined ethereal extracts were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to an oil, which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography (
WASH
Type
WASH
Details
gradient elution, 15-25% ethyl acetate in petroleum ether

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CS(=C)(=O)C
Name
Type
product
Smiles
ClC1=CC=C(C=C1)[C@H]1C[C@]12C(NC1=CC=CC=C21)=O
Measurements
Type Value Analysis
AMOUNT: MASS 333 mg
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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